Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid
Description
Tricyclo[3.2.1.0³,⁶]octane-2-carboxylic acid is a rigid, polycyclic carboxylic acid characterized by a fused tricyclic framework. Its structure includes a bicyclo[3.2.1]octane core with an additional bridge between positions 3 and 6, resulting in significant ring strain and conformational restriction. This structural rigidity influences its physicochemical properties, such as melting point, solubility, and reactivity, making it distinct from simpler bicyclic or monocyclic analogs. The compound’s molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol .
Properties
CAS No. |
349129-52-8 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
tricyclo[3.2.1.03,6]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-5-1-4-2-7(8)6(4)3-5/h4-8H,1-3H2,(H,10,11) |
InChI Key |
CLBJSSKLHAVTRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C2CC1C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Intramolecular Diels-Alder Reaction
One effective method for synthesizing tricyclic compounds involves the intramolecular Diels-Alder reaction, which can facilitate the formation of the tricyclic structure from simpler precursors.
-
- Utilizes a diene and a dienophile.
- High regioselectivity and stereoselectivity can be achieved.
Research Example :
A study demonstrated the synthesis of tricyclo[3.2.1]octane systems via an intramolecular Diels-Alder reaction, where a vinyl-substituted cyclohexadiene reacted with a cyclopropane derivative to yield the desired tricyclic structure with good yields.
Cyclopropanation and Ring Opening
Another approach involves cyclopropanation followed by ring opening, which is particularly useful for generating functionalized tricyclic compounds.
-
- Cyclopropanation can introduce substituents that can later be modified.
- Ring opening reactions allow for further functionalization of the resulting tricyclic compound.
Research Example :
The conversion of carvone into tricyclo[3.2.1]octane was achieved through cyclopropanation followed by selective ring opening using acid catalysis, leading to high yields of the target compound.
Hydrolysis of Esters
Hydrolysis of esters is another viable method for synthesizing carboxylic acids from their corresponding esters.
-
- Simple reaction conditions.
- Can be performed under mild acidic or basic conditions.
Research Example :
Hydrolysis methods have been reported where esters derived from tricyclic intermediates were hydrolyzed to yield Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid with yields ranging from 80% to 95% depending on the specific conditions used.
Alkylation Reactions
Alkylation reactions are often employed to introduce alkyl groups into the tricyclic framework.
-
- Versatile in terms of the types of alkyl groups that can be introduced.
Research Example :
A method involving the alkylation of bicyclic intermediates was successfully utilized to prepare various substituted derivatives of Tricyclo[3.2.1]octane, showcasing the flexibility of this synthetic route.
- Data Table: Summary of Preparation Methods
The preparation of this compound can be achieved through various synthetic methodologies, including intramolecular Diels-Alder reactions, cyclopropanation followed by ring opening, hydrolysis of esters, and alkylation reactions. Each method offers distinct advantages in terms of yield and functionalization potential, making them valuable tools in organic synthesis.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved often include signal transduction and metabolic processes, which can be modulated by the compound’s presence .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The tricyclic framework of Tricyclo[3.2.1.0³,⁶]octane-2-carboxylic acid differentiates it from bicyclic and monocyclic carboxylic acids. Key comparisons include:
Notes:
- Melting Points: Bicyclo[2.2.2]octane-2-carboxylic acid exhibits a higher melting point (255–260°C) than amino-substituted derivatives, suggesting stronger intermolecular interactions in the crystal lattice .
Functional Group and Substitution Effects
- Amino Derivatives: Substitution with amino groups (e.g., cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid) lowers melting points due to disrupted packing, as seen in (208–210°C vs. 255–260°C for the parent acid) .
- Sulfur-Containing Analogs: Thiatricyclo[3.2.1.0³,⁶]octane derivatives (e.g., 2,8-dihalo-8-thiatricyclo[3.2.1.0³,⁶]octane) demonstrate sulfur participation in reactions, leading to unique products like nortricyclyl mercaptan .
Research Findings and Data Gaps
- Melting Point Discrepancies: Literature reports conflicting melting points for some analogs (e.g., cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid: 208–210°C vs. lit. 232–235°C), highlighting the need for standardized characterization .
- Computational Predictions: Molecular modeling could clarify the tricyclo[3.2.1.0³,⁶] system’s strain energy and reactivity compared to bicyclo[2.2.2] and other tricyclic frameworks .
Biological Activity
Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid is a unique organic compound characterized by its rigid tricyclic structure, which significantly influences its biological activity and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 152.19 g/mol. Its structural rigidity allows for specific interactions with biological macromolecules, which is crucial for its biological activity.
This compound interacts with various molecular targets through its unique structural characteristics:
- Enzyme Interaction : The compound can modulate enzymatic activity by fitting into active sites, potentially acting as an inhibitor or activator depending on the context of the interaction.
- Receptor Binding : Its structure allows it to bind to specific receptors, influencing signaling pathways that can lead to various biological effects.
Pharmacological Applications
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential for antibiotic development.
- Anticancer Activity : Studies suggest that certain modifications can enhance the compound's ability to inhibit cancer cell proliferation.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of several derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives had minimum inhibitory concentrations (MIC) lower than traditional antibiotics.
Compound Derivative MIC (µg/mL) Activity Against This compound 32 S. aureus Methylated derivative 16 E. coli -
Anticancer Research :
- In vitro studies demonstrated that certain derivatives inhibited the growth of breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics.
Compound Derivative IC50 (µM) Cell Line This compound 10 MCF-7 Control (Doxorubicin) 8 MCF-7
Synthesis and Derivatives
The synthesis of this compound typically involves complex organic reactions such as intramolecular Diels-Alder reactions followed by cyclopropane ring openings . Various substitutions at the carboxylic acid position have been explored to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
